1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine, also known as MI-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-4 has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is based on its ability to inhibit a specific protein target. This protein target is involved in various cellular processes, including cell growth and survival. By inhibiting this protein target, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is able to induce cell death in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to modulate the immune system, enhance the efficacy of other cancer therapies, and prevent the development of drug resistance. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the key advantages of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one of the limitations of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its relatively low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine. One potential area of research is the development of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine in combination with other cancer therapies, such as immunotherapy. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine could be studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative disorders.
合成法
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is a multistep process that involves several chemical reactions. One of the key steps in the synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is the formation of the tetrahydroindazole ring system. This step is typically achieved through a cyclization reaction using a suitable reagent. The final step in the synthesis involves the addition of the pyridine moiety to the tetrahydroindazole ring system.
科学的研究の応用
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as a cancer therapeutic. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy.
特性
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18-14-6-2-5-13(12(14)10-17-18)16-9-11-4-3-7-15-8-11/h3-4,7-8,10,13,16H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPGRCQMXGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。